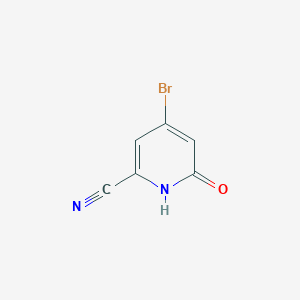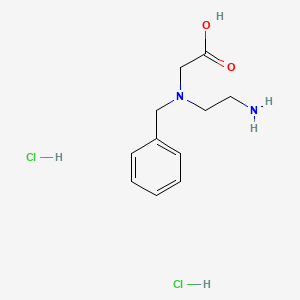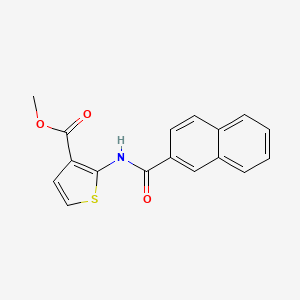![molecular formula C22H18FN3O4S B2543835 2-fluoro-5-[[4-[[(E)-2-phenylethenyl]sulfonylamino]benzoyl]amino]benzamide CAS No. 1252567-07-9](/img/structure/B2543835.png)
2-fluoro-5-[[4-[[(E)-2-phenylethenyl]sulfonylamino]benzoyl]amino]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2-Chloro-N-{2-fluoro-5-[N-(phenylsulfonyl) phenylsulfonamido]phenyl}benzamide, a compound closely related to the one , was achieved through a process that has not been detailed in the provided data. However, it is mentioned that the crystal structure of the synthesized compound was determined using X-ray single-crystal diffraction, indicating a meticulous approach to confirming the molecular structure of the synthesized compound .
Molecular Structure Analysis
The molecular structure of the synthesized compound is characterized by its monoclinic crystal system and space group P21/n. The precise measurements of the unit cell dimensions (a=0.7377 nm, b=1.2036 nm, c=2.6846 nm, β-90.895°) and other crystallographic parameters such as volume (V=2.3833 nm³), molecular weight (Mr=544.98), and density (Dc=1.519 g/cm³) were provided. These parameters are crucial for understanding the spatial arrangement of atoms within the crystal and the overall geometry of the molecule .
Chemical Reactions Analysis
The abstract does not provide specific details on the chemical reactions involved in the synthesis or the reactivity of the compound. However, it does mention preliminary herbicidal activity, suggesting that the compound has been tested for its biological efficacy, which could be a result of its chemical reactivity . In a related context, the synthesis of 4-(5-aryl-2-oxazolyl)benzenesulfonic acid derivatives is described, where the condensation and cyclodehydration reactions are key steps. These reactions are indicative of the types of chemical transformations that might be relevant to the synthesis or functionalization of similar compounds .
Physical and Chemical Properties Analysis
The physical properties of the compound, such as its crystal density and molecular weight, have been provided . The chemical properties, while not explicitly detailed in the abstract, can be inferred to some extent from the molecular structure. The presence of a sulfonyl group and the fluorine atom suggests potential sites for reactivity and interactions. The spectral and luminescence properties of related compounds have been studied, demonstrating the influence of the sulfonyl group on the molecular π-electron system and the occurrence of solvation fluorochromia in polar solvents . This information could be relevant when considering the physical and chemical properties of the compound .
Wissenschaftliche Forschungsanwendungen
Herbicidal Applications : The introduction of fluorine atoms into certain compounds, such as bentranil, has been found to significantly alter their herbicidal properties. For example, fluorobentranil, a compound with fluorine substitution, shows enhanced broad-leaf activity and selectivity in crops like rice, cereals, and maize. This suggests that fluorine-substituted compounds, including those similar to the one , could have potential applications in agriculture as selective herbicides (Hamprecht, Würzer, & Witschel, 2004).
Antiproliferative Activities : Pyrazole-sulfonamide derivatives, related in structure to the compound of interest, have been studied for their antiproliferative activities against various cell lines. Some derivatives demonstrated promising antitumor activities, highlighting the potential of sulfonamide-containing compounds in cancer research (Mert, Yaglıoglu, Demirtaş, & Kasımoğulları, 2014).
Carbonic Anhydrase Inhibition : Sulfonamides, including those with fluorine atoms, have been investigated as inhibitors of carbonic anhydrase (CA), an enzyme involved in various physiological processes. Halogenated sulfonamides, in particular, have shown potent inhibitory effects on tumor-associated isozyme CA IX, suggesting potential therapeutic applications in cancer treatment (Ilies, Vullo, Pastorek, Scozzafava, Ilieș, Cǎproiu, Pastoreková, & Supuran, 2003).
Biological Imaging : Certain benzamide derivatives, especially those containing fluorine, have been utilized as molecular imaging probes. For instance, a specific serotonin receptor probe has been used for quantifying receptor densities in Alzheimer's disease patients, indicating the potential of fluorine-containing benzamides in neuroimaging and diagnostic applications (Kepe, Barrio, Huang, Ercoli, Siddarth, Shoghi-Jadid, Cole, Satyamurthy, Cummings, Small, & Phelps, 2006).
Reactivity and Stability in Protein Modification : Sulfonyl fluorides, which share structural similarities with the compound , have been explored for their reactivity and stability when modifying proteins. This research is crucial for the development of covalent probe compounds and inhibitors, particularly in the absence of suitable cysteine residues (Mukherjee, Debreczeni, Breed, Tentarelli, Aquila, Dowling, Whitty, & Grimster, 2017).
Eigenschaften
IUPAC Name |
2-fluoro-5-[[4-[[(E)-2-phenylethenyl]sulfonylamino]benzoyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O4S/c23-20-11-10-18(14-19(20)21(24)27)25-22(28)16-6-8-17(9-7-16)26-31(29,30)13-12-15-4-2-1-3-5-15/h1-14,26H,(H2,24,27)(H,25,28)/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJJBPHHMISNENU-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)F)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)F)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(2-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2543755.png)


![2-([1,1'-biphenyl]-4-yl)-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide](/img/structure/B2543758.png)
![naphthalen-1-yl(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2543759.png)
![(Z)-methyl 4-((3-(4-(benzo[d][1,3]dioxol-5-ylamino)-4-oxobutyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate](/img/structure/B2543761.png)
![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-2-[[(1R,2S,3R,4R,7S,8R,9S,12S,13S,16S,18R)-3,6-Dihydroxy-7,9,13-trimethyl-6-(3-methylbutyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-16-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B2543762.png)
![N~6~-(3-ethoxypropyl)-N~4~-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2543766.png)

![Methyl 4-((2-(diethylamino)ethyl)(4,6-dimethylbenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2543768.png)
![methyl 3-{2-[(methylamino)carbonyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate](/img/structure/B2543770.png)
![(1R,4R,5R)-5-Methoxybicyclo[2.2.1]heptan-2-one](/img/structure/B2543771.png)
![4-[(Pyrrolidin-3-yloxy)methyl]pyridine](/img/structure/B2543773.png)